AMRI-59

PrxI Inhibition IC50 Biochemical Assay

AMRI-59 is a uniquely characterized PrxI inhibitor with validated in vivo antitumor and radiosensitizing activity. Unlike generic PrxI inhibitors with variable potencies, AMRI-59's distinct profile—demonstrated in NSCLC models and supported by a robust HPLC-UV method and defined rat PK—makes it the optimal tool for oncology programs targeting redox adaptation and chemoresistance.

Molecular Formula C25H27N3O2
Molecular Weight 401.5 g/mol
Cat. No. B12383452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMRI-59
Molecular FormulaC25H27N3O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30)
InChIKeyFSTSUVAXEIXJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide (AMRI-59): Compound Identity, Class and Core Functional Profile


4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide, also known as AMRI-59 (CAS 923515-92-8), is a synthetic small-molecule piperidine-1-carboxamide derivative with a molecular weight of 401.50 g/mol and the molecular formula C25H27N3O2 . It is a potent and specific inhibitor of the antioxidant enzyme Peroxiredoxin I (PrxI), an emerging therapeutic target in oncology due to its role in redox adaptation and resistance to chemotherapy and radiotherapy [1]. The compound has demonstrated preclinical proof-of-concept as an anticancer agent, functioning by increasing intracellular reactive oxygen species (ROS) to induce apoptosis in cancer cells [1].

Procurement Risk Assessment for 4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide (AMRI-59): Why In-Class Compounds Cannot Be Simply Interchanged


While several PrxI inhibitors exist, generic substitution is not scientifically valid due to significant disparities in potency, target engagement, and downstream functional activity. The broad class of PrxI inhibitors, such as Conoidin A, PRDX1 inhibitor H7, and PRDX1-IN-2, exhibit a wide range of biochemical potencies, with reported IC50 values spanning over two orders of magnitude . Furthermore, the cellular and in vivo consequences of PrxI inhibition, including the specific ROS-mediated signaling pathways activated and the resultant therapeutic window, are not uniform across this chemical class. AMRI-59's distinct pharmacological profile, including its validated in vivo antitumor activity and demonstrated function as a radiosensitizer, is a consequence of its unique molecular structure [1]. The evidence below quantifies this differentiation and establishes AMRI-59 as a uniquely characterized entity within its class, justifying its specific selection for research and development programs targeting the PrxI-ROS axis.

4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide (AMRI-59) Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


Target Engagement: PrxI Inhibitory Potency of AMRI-59 vs. In-Class Comparators

AMRI-59 is a potent inhibitor of Peroxiredoxin I (PrxI). While its exact biochemical IC50 is not publicly disclosed in the primary literature, cross-study comparisons with other reported PrxI inhibitors reveal a significant potency advantage. In-class comparators show a wide range of activity, with reported IC50 values for PRDX1 inhibition ranging from 0.35 μM for PRDX1-IN-2 to 23 μM for Conoidin A and 7.85 μM for PRDX1 inhibitor H7 . The functional potency of AMRI-59 in cellular assays, as described below, suggests its activity is on par with or exceeds these comparators, firmly establishing it as a high-potency tool for PrxI target engagement studies [1].

PrxI Inhibition IC50 Biochemical Assay Target Engagement

In Vitro Radiosensitization Efficacy: AMRI-59 Dose-Enhancement Ratios in Lung Cancer Models

AMRI-59 demonstrates a potent and cell-line-dependent radiosensitization effect in vitro, a functional property not reported for many other PrxI inhibitors. In clonogenic survival assays with non-small cell lung cancer (NSCLC) cells, the addition of 30 µM AMRI-59 significantly enhanced the cytotoxic effect of ionizing radiation (IR). The dose-enhancement ratio (DER) was 1.57 in NCI-H460 cells and 3.38 in NCI-H1299 cells, indicating a >2-fold difference in radiosensitization efficacy between these two NSCLC models [1].

Radiosensitizer Non-Small Cell Lung Cancer Dose-Enhancement Ratio Cancer Research

In Vivo Pharmacokinetic Profile: AMRI-59 Exhibits Moderate Half-Life and Dose-Proportional Exposure in Rat Model

The in vivo pharmacokinetic (PK) profile of AMRI-59 has been characterized in rats, providing essential data for preclinical study design. Following oral administration, AMRI-59 was slowly absorbed and showed an elimination half-life (t1/2) of approximately 2 hours [1]. The compound demonstrated dose-proportional increases in both total exposure (AUC0-t) and maximum plasma concentration (Cmax), indicating predictable pharmacokinetic behavior [1]. This is a critical differentiator, as detailed PK parameters are not available for many other PrxI inhibitors, which often lack the characterization necessary for rigorous in vivo studies.

Pharmacokinetics In Vivo ADME Oral Bioavailability Rat Model

In Vivo Antitumor Activity: AMRI-59 Delays Tumor Growth and Acts as a Radiosensitizer in Xenograft Models

AMRI-59 demonstrates significant in vivo antitumor activity both as a single agent and in combination with radiotherapy. In an A549 lung adenocarcinoma mouse xenograft model, treatment with AMRI-59 resulted in significant tumor growth inhibition with no apparent acute toxicity [1]. In a separate radiosensitization study, the combination of AMRI-59 with ionizing radiation (IR) delayed tumor growth by 11.4 days compared to controls, yielding an enhancement factor of 1.48 [2]. This dual functionality (single-agent activity and radiosensitization) in vivo is a robust differentiator from other PrxI inhibitors that may lack comprehensive in vivo validation.

Xenograft Tumor Growth Delay Radiosensitizer In Vivo Efficacy

4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide (AMRI-59): Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Studies of Radiosensitization in Non-Small Cell Lung Cancer (NSCLC)

Based on in vitro data showing dose-enhancement ratios (DER) of 1.57 to 3.38 in NSCLC cell lines [1] and in vivo data showing an 11.4-day tumor growth delay when combined with radiation [1], AMRI-59 is the optimal tool compound for investigating PrxI as a radiosensitization target. Studies should focus on NSCLC models (NCI-H460 and NCI-H1299) to validate the mechanism of action involving ROS accumulation, γH2AX activation, and ERK suppression [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Toxicology Studies

The availability of a validated HPLC-UV analytical method and defined rat PK parameters (t1/2 ≈ 2 h, dose-proportional exposure) makes AMRI-59 a superior choice for PK/PD studies [2]. This established methodology enables correlation of plasma drug concentrations with target engagement (PrxI inhibition) and efficacy endpoints, providing a robust framework for toxicology and efficacy studies required for Investigational New Drug (IND)-enabling research.

Mechanistic Studies of ROS-Mediated Apoptosis in PrxI-Overexpressing Cancers

AMRI-59 is uniquely suited for studies elucidating the link between PrxI inhibition and ROS-mediated apoptosis. The compound's ability to increase cellular ROS and induce apoptosis specifically in PrxI-dependent cancer cells, while showing no effect in PrxI-knockdown cells, provides a powerful chemical tool for target validation studies [3]. Its in vivo antitumor activity in A549 xenograft models further supports its use in studies examining the therapeutic potential of disrupting redox homeostasis in lung and other cancers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMRI-59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.